molecular formula C11H8BrNO B2825733 1-(3-Bromoquinolin-7-yl)ethanone CAS No. 1956331-82-0

1-(3-Bromoquinolin-7-yl)ethanone

Cat. No.: B2825733
CAS No.: 1956331-82-0
M. Wt: 250.095
InChI Key: MFHLGAWAWNDJGE-UHFFFAOYSA-N
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Description

1-(3-Bromoquinolin-7-yl)ethanone is a brominated quinoline derivative with the molecular formula C11H8BrNO. This compound is characterized by a bromine atom at the 3-position of the quinoline ring and an ethanone group at the 7-position. It is a versatile chemical used in various scientific research areas due to its complex structure and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoquinolin-7-yl)ethanone can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, where o-aminoaryl ketones are condensed with carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoquinolin-7-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

1-(3-Bromoquinolin-7-yl)ethanone is used in various scientific research areas, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Studying the biological activity of quinoline derivatives in various biological systems.

  • Medicine: Investigating the potential therapeutic properties of quinoline derivatives in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromoquinolin-7-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromoquinolin-7-yl)ethanone is compared with other similar compounds, such as 1-(3-bromoquinolin-5-yl)ethanone and 1-(3-bromoquinolin-6-yl)ethanone. These compounds share structural similarities but differ in the position of the bromine atom and the ethanone group, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(3-bromoquinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLGAWAWNDJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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